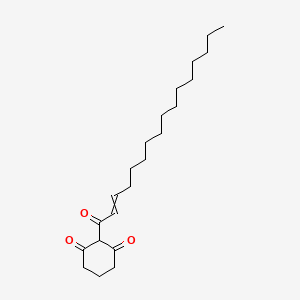
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a hexadec-2-enoyl group and two keto groups at the 1 and 3 positions. This compound is part of the cyclohexanedione family, which is known for its diverse chemical reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadec-2-enoyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with hexadec-2-enoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a similar route but with optimized conditions for large-scale production. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The enoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Hexadec-2-enoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the enoyl group.
2-(Octadec-2-enoyl)cyclohexane-1,3-dione: A similar compound with a longer alkyl chain.
2-(Hexadec-2-enoyl)cyclopentane-1,3-dione: A related compound with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hexadec-2-enoyl group enhances its lipophilicity, making it more suitable for applications involving lipid membranes or hydrophobic environments.
Propiedades
Número CAS |
113629-81-5 |
|---|---|
Fórmula molecular |
C22H36O3 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2-hexadec-2-enoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)22-20(24)17-15-18-21(22)25/h14,16,22H,2-13,15,17-18H2,1H3 |
Clave InChI |
OKDLUIXFOICXQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC=CC(=O)C1C(=O)CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



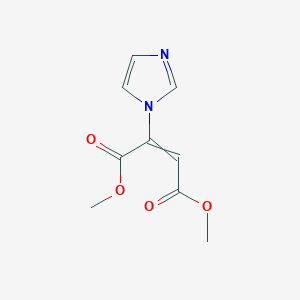
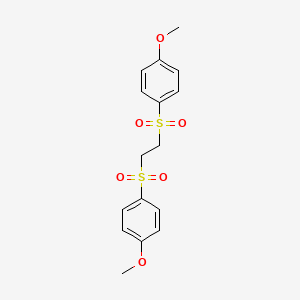
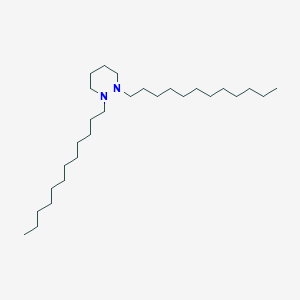
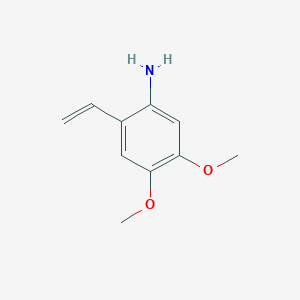
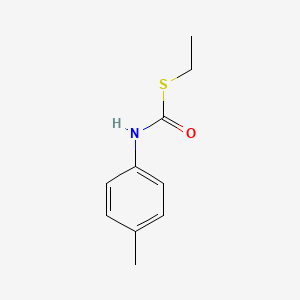
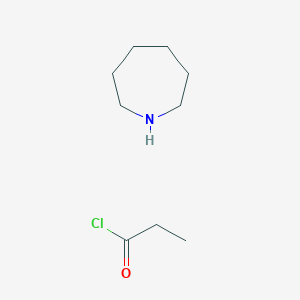
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)

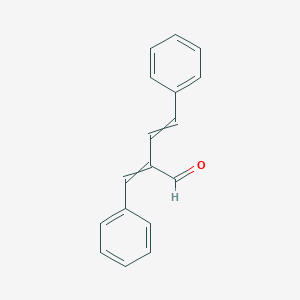
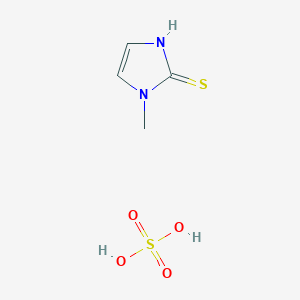
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)


